molecular formula C9H10N2O2 B178713 5,7-dimethoxy-1H-indazole CAS No. 165072-86-6

5,7-dimethoxy-1H-indazole

Cat. No.: B178713
CAS No.: 165072-86-6
M. Wt: 178.19 g/mol
InChI Key: BJJHXERXKPGMDQ-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethoxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dimethoxyaniline with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indazole ring.

Reaction Conditions:

    Reagents: 2,4-dimethoxyaniline, hydrazine hydrate

    Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium acetate)

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The indazole ring can be reduced to form dihydroindazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 3-position.

    Coupling Reactions: The compound can participate in coupling reactions to form biaryl or heteroaryl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using aryl halides and organometallic reagents.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Dihydroindazole derivatives

    Substitution: Halogenated indazole derivatives

    Coupling Reactions: Biaryl or heteroaryl derivatives

Scientific Research Applications

5,7-Dimethoxy-1H-indazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly as potential anticancer, anti-inflammatory, and antimicrobial agents.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe for studying biological pathways and mechanisms.

    Material Science: The compound is explored for its potential use in organic electronics and as a building block for functional materials.

Mechanism of Action

The mechanism of action of 5,7-dimethoxy-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups enhance its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound without methoxy groups.

    5-Methoxy-1H-indazole: A derivative with a single methoxy group at the 5-position.

    7-Methoxy-1H-indazole: A derivative with a single methoxy group at the 7-position.

    5,6-Dimethoxy-1H-indazole: A derivative with methoxy groups at the 5 and 6 positions.

Uniqueness

5,7-Dimethoxy-1H-indazole is unique due to the presence of methoxy groups at both the 5 and 7 positions, which enhances its chemical stability, solubility, and biological activity

Properties

IUPAC Name

5,7-dimethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-12-7-3-6-5-10-11-9(6)8(4-7)13-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJHXERXKPGMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433725
Record name 5,7-dimethoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165072-86-6
Record name 5,7-dimethoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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